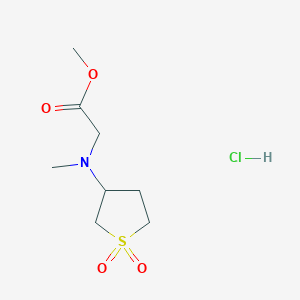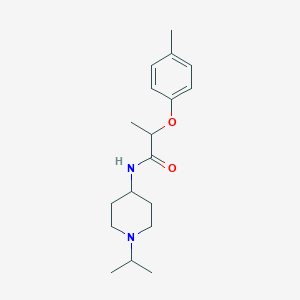
N-(3-benzoylphenyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoylphenyl)-4-biphenylcarboxamide, commonly known as BP-C1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 is a member of the class of compounds known as N-aryl carbamates, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of BP-C1 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. BP-C1 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods. BP-C1 is also relatively stable and can be stored for long periods. However, one limitation is that the mechanism of action of BP-C1 is not fully understood. Another limitation is that the effects of BP-C1 may vary depending on the cell type and disease model used.
Orientations Futures
There are several future directions for the study of BP-C1. One direction is to further elucidate the mechanism of action of BP-C1. Another direction is to study the effects of BP-C1 in various disease models. Additionally, the potential therapeutic applications of BP-C1 in various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of more potent and selective inhibitors of CA IX, such as BP-C1, should be pursued.
Conclusion:
In conclusion, BP-C1 is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanism of action of BP-C1 involves the inhibition of CA IX activity. BP-C1 has several advantages and limitations for lab experiments. There are several future directions for the study of BP-C1, including further elucidation of its mechanism of action and exploration of its therapeutic applications in various diseases.
Méthodes De Synthèse
BP-C1 can be synthesized using a variety of methods, including the reaction of 3-benzoylphenyl isocyanate with 4-biphenylamine. This reaction results in the formation of BP-C1 and carbon dioxide. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. BP-C1 has been studied in various in vitro and in vivo models, including cell culture studies and animal models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models.
Propriétés
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
amine oxalate](/img/structure/B5084953.png)

![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)